Trinonanoin

Description

Properties

IUPAC Name |

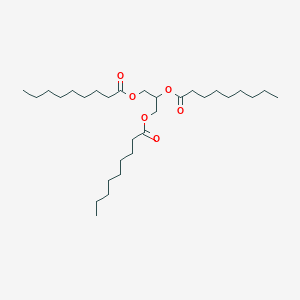

2,3-di(nonanoyloxy)propyl nonanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H56O6/c1-4-7-10-13-16-19-22-28(31)34-25-27(36-30(33)24-21-18-15-12-9-6-3)26-35-29(32)23-20-17-14-11-8-5-2/h27H,4-26H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRIMSXJXBHUHJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC)OC(=O)CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H56O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50155039 | |

| Record name | Tripelargonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50155039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

512.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126-53-4 | |

| Record name | Trinonanoin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126-53-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tripelargonin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tripelargonin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5647 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tripelargonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50155039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propane-1,2,3-triyl trinonan-1-oate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.356 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIPELARGONIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7QCU1321U4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Trinonanoin

Abstract

Trinonanoin, a triglyceride derived from nonanoic acid, is a compound of significant interest in pharmaceutical sciences, particularly in the formulation and development of drug delivery systems. Its specific physicochemical properties govern its behavior in various formulations, influencing factors such as solubility, stability, and bioavailability of active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, offering researchers, scientists, and drug development professionals a detailed resource for its effective application. The guide delves into its structural and fundamental properties, solubility, spectral characteristics, thermal behavior, and other key physical parameters. Each section is supplemented with detailed experimental protocols, enabling the replication and validation of the presented data.

Introduction: Understanding this compound

This compound, also known as glyceryl trinonanoate or tripelargonin, is a simple triglyceride, meaning it is composed of a glycerol backbone esterified with three identical fatty acid chains. In the case of this compound, these are nine-carbon saturated fatty acids, specifically nonanoic acid (also known as pelargonic acid). Its uniform structure makes it a valuable model compound for studying the behavior of triglycerides and a useful excipient in pharmaceutical formulations where well-defined properties are essential.

The molecular structure of this compound is fundamental to its physical and chemical properties. The three nonanoic acid chains are attached to the three hydroxyl groups of the glycerol molecule through ester linkages.

Figure 1: Molecular structure of this compound.

Fundamental Physicochemical Properties

A clear understanding of the fundamental physicochemical properties of this compound is the cornerstone of its application in research and development. These properties are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | propane-1,2,3-triyl trinonanoate | [1] |

| Synonyms | Glyceryl trinonanoate, Tripelargonin, 1,2,3-Trinonanoylglycerol | [2][3][4] |

| CAS Number | 126-53-4 | [5][6] |

| Molecular Formula | C₃₀H₅₆O₆ | [5] |

| Molecular Weight | 512.77 g/mol | [6] |

| Appearance | Colorless liquid at room temperature | [6] |

| Melting Point | 8-9 °C | [2][5][6][7][8][9] |

| Boiling Point | 544.1 ± 17.0 °C (Predicted) | [5][7] |

| Density | 0.943 g/mL at 20 °C | [2][5][7] |

| Refractive Index (n20/D) | 1.449 | [5][7][9] |

Experimental Protocol: Melting Point Determination

The melting point of a lipid is a critical parameter that influences its physical state at different temperatures and is crucial for formulation design.

Methodology: Capillary Method [8][10][11]

-

Sample Preparation: A small amount of this compound is introduced into a capillary tube, which is then sealed at one end.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure: The capillary tube containing the sample is placed in the heating block of the apparatus. The temperature is raised at a controlled rate.

-

Observation: The temperature at which the last solid particle melts is recorded as the melting point.

Figure 2: Workflow for melting point determination.

Solubility Profile

The solubility of this compound in various solvents is a key determinant of its utility in liquid formulations and for purification processes. Being a nonpolar lipid, it exhibits good solubility in organic solvents and very low solubility in water.

| Solvent | Solubility | Source(s) |

| Water | 93.4 µg/L at 20°C | [5] |

| Ethanol | 25 mg/mL | [3][5] |

| Dimethylformamide (DMF) | 20 mg/mL | [3][5] |

| Dimethyl sulfoxide (DMSO) | 20 mg/mL | [3][5] |

Experimental Protocol: Determination of Solubility

Methodology: Shake-Flask Method [12][13]

-

Preparation: An excess amount of this compound is added to a known volume of the solvent in a sealed flask.

-

Equilibration: The flask is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

-

Separation: The mixture is allowed to stand, and the undissolved this compound is separated from the saturated solution by centrifugation or filtration.

-

Quantification: The concentration of this compound in the clear supernatant is determined using a suitable analytical technique, such as gas chromatography (GC) after derivatization.

Spectral Analysis

Spectroscopic techniques are indispensable for the structural elucidation and identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the glycerol backbone protons and the protons of the nonanoic acid chains. The methylene protons of the fatty acid chains will appear as a complex multiplet in the aliphatic region, while the terminal methyl protons will be an upfield triplet. The protons on the glycerol backbone will be deshielded due to the adjacent ester groups.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the ester groups, the carbons of the glycerol backbone, and the individual carbons of the nonanoic acid chains.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. In electron ionization (EI-MS), the molecular ion peak (M+) would be observed at m/z 512. Common fragmentation patterns for triglycerides involve the loss of one or more acyl chains.[4][7][17][18][19][20][21][22][23]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups. A strong absorption band around 1740 cm⁻¹ is indicative of the C=O stretching of the ester groups. The C-H stretching vibrations of the aliphatic chains will appear in the region of 2850-3000 cm⁻¹, and C-O stretching bands will be observed around 1160 cm⁻¹.[9][24][25][26][27][28]

Thermal Properties

The thermal behavior of this compound is crucial for understanding its stability during processing and storage.

Differential Scanning Calorimetry (DSC)

DSC is used to study the melting and crystallization behavior of this compound. A DSC thermogram would show endothermic peaks corresponding to the melting of different polymorphic forms. For saturated triglycerides, multiple polymorphic forms (α, β', β) with distinct melting points can exist.[10][13][29][30][31][32]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. For this compound, a TGA curve would show a single-step degradation at elevated temperatures, corresponding to its decomposition. This provides information on its thermal stability.[33][34][35]

Other Physicochemical Parameters

Viscosity

The viscosity of this compound, particularly in its liquid state, is an important parameter for processing and formulation. As with other triglycerides, its viscosity is expected to decrease with increasing temperature.[15][19][30][31][36]

Polymorphism

Triglycerides can exist in different crystalline forms, a phenomenon known as polymorphism. The common polymorphic forms for saturated triglycerides are α, β', and β, in order of increasing stability and melting point. The specific polymorphic form present can significantly impact the physical properties of the material.[12][13][14][37][38]

Saponification and Iodine Value

-

Saponification Value: This is a measure of the average molecular weight of the fatty acids in the triglyceride. For a pure compound like this compound, the theoretical saponification value can be calculated. It is experimentally determined by reacting the triglyceride with a known amount of alkali and then titrating the excess alkali.[1][2][5][8]

-

Iodine Value: This value indicates the degree of unsaturation in a fat or oil. Since this compound is a saturated triglyceride, its theoretical iodine value is zero.[3][24][36][39][40]

Experimental Protocol: Saponification Value Determination[2][5][40]

-

Sample Preparation: A known weight of this compound is dissolved in an excess of alcoholic potassium hydroxide solution.

-

Saponification: The mixture is refluxed for a specific period to ensure complete saponification.

-

Titration: The excess potassium hydroxide is titrated with a standardized acid solution using a suitable indicator.

-

Calculation: The saponification value is calculated based on the amount of alkali consumed.

Sources

- 1. Saponification value - Wikipedia [en.wikipedia.org]

- 2. repository.seafdec.org [repository.seafdec.org]

- 3. scribd.com [scribd.com]

- 4. shimadzu.com [shimadzu.com]

- 5. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 6. library.aocs.org [library.aocs.org]

- 7. lipidmaps.org [lipidmaps.org]

- 8. scribd.com [scribd.com]

- 9. HPLC/HRMS and GC/MS for Triacylglycerols Characterization of Tuna Fish Oils Obtained from Green Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

- 12. Polymorphic Structures and Transitions of Triglycerides and Complex Fats: A Guide to X‐Ray Scattering Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Multiple β Forms of Saturated Monoacid Triacylglycerol Crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Saturated phospholipids promote crystallization but slow down polymorphic transitions in triglyceride nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 16. researchgate.net [researchgate.net]

- 17. GC-MS Analysis of Cocoa Butter Triglycerides | JEOL Resources [jeolusa.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. chemguide.co.uk [chemguide.co.uk]

- 21. whitman.edu [whitman.edu]

- 22. researchgate.net [researchgate.net]

- 23. m.youtube.com [m.youtube.com]

- 24. Iodine value - Wikipedia [en.wikipedia.org]

- 25. azooptics.com [azooptics.com]

- 26. instanano.com [instanano.com]

- 27. youtube.com [youtube.com]

- 28. m.youtube.com [m.youtube.com]

- 29. tainstruments.com [tainstruments.com]

- 30. Differential Scanning Calorimetry in liposome and lipid nanoparticles development | Malvern Panalytical [malvernpanalytical.com]

- 31. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 32. improvedpharma.com [improvedpharma.com]

- 33. instanano.com [instanano.com]

- 34. publications.aston.ac.uk [publications.aston.ac.uk]

- 35. azonano.com [azonano.com]

- 36. Iodine value | Definition, Procedure, Units, Values, & Facts | Britannica [britannica.com]

- 37. digitalcommons.usu.edu [digitalcommons.usu.edu]

- 38. researchgate.net [researchgate.net]

- 39. Estimation of iodine value | PPTX [slideshare.net]

- 40. refp.cohlife.org [refp.cohlife.org]

An In-depth Technical Guide to Trinonanoin

This guide provides a comprehensive technical overview of Trinonanoin, a triglyceride of significant interest in various scientific and industrial domains. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical and physical properties of this compound, its molecular structure, and relevant analytical methodologies, ensuring a thorough understanding grounded in authoritative data.

Introduction and Chemical Identity

This compound, also known under the synonyms Tripelargonin and Glyceryl Trinonanoate, is a saturated triglyceride.[1][2][3] It is a simple lipid, meaning it is composed of a single type of fatty acid. Specifically, it consists of a glycerol backbone esterified with three molecules of nonanoic acid, a nine-carbon saturated fatty acid (C9:0).[1] This structure imparts specific physicochemical properties that make it a valuable compound for various applications, including as a chemical standard, in cosmetic formulations as an emollient, and in materials science.[1][4]

Key identifiers for this compound are consolidated in the table below:

| Identifier | Value | Source(s) |

| CAS Number | 126-53-4 | [1][2][4][5] |

| Molecular Formula | C30H56O6 | [2][3][4][5] |

| IUPAC Name | 2,3-di(nonanoyloxy)propyl nonanoate | [1][2] |

| Synonyms | Tripelargonin, Glyceryl Tripelargonate, Propane-1,2,3-triyl trinonanoate | [1][2][3][5] |

| EC Number | 204-791-5 | [2][5] |

| PubChem CID | 31350 | [2] |

Molecular Structure and Chemical Formula

The chemical structure of this compound is fundamental to its properties and function. It is synthesized through the esterification of the three hydroxyl groups of a single glycerol molecule with three molecules of nonanoic acid.

-

Glycerol Backbone: A propane-1,2,3-triol molecule forms the central structural unit.

-

Nonanoic Acid Chains: Three saturated nine-carbon acyl chains are attached to the glycerol backbone.

-

Ester Linkages: The connection between the glycerol and the fatty acid chains is formed by ester bonds (-COO-).

The resulting molecule is a triacylglycerol, systematically named propane-1,2,3-triyl trinonanoate.[1]

The chemical formula, C30H56O6 , is derived from its constituent parts:

-

Glycerol (C3H8O3)

-

Three Nonanoic Acid molecules (3 x C9H18O2)

-

During esterification, three molecules of water (H2O) are eliminated.

The summation is: (C3H8O3) + 3(C9H18O2) - 3(H2O) = (C3 + C27) + (H8 + H54 - H6) + (O3 + O6 - O3) = C30H56O6 .

Below is a 2D representation of the this compound structure.

Sources

Synthesis and purification of Trinonanoin for research

An In-depth Technical Guide to the Synthesis and Purification of Trinonanoin for Research Applications

Introduction

This guide provides a comprehensive overview of the synthesis and purification of this compound, a triglyceride of significant interest in various research fields. As a Senior Application Scientist, the goal of this document is to not only provide step-by-step protocols but also to elucidate the underlying scientific principles that govern these procedures. This will empower researchers to not only replicate the methods but also to adapt and troubleshoot them as needed.

What is this compound?

This compound, also known as glyceryl trinonanoate or tripelargonin, is a triacylglycerol (TAG) composed of a glycerol backbone esterified with three nonanoic acid (also known as pelargonic acid) chains.[1][2] It is a saturated fat, meaning the fatty acid chains contain no double bonds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₃₀H₅₆O₆ | [1] |

| Molecular Weight | 512.76 g/mol | [1] |

| CAS Number | 126-53-4 | [1] |

| Appearance | Liquid | [2] |

| Melting Point | 8-9 °C | [3][4] |

| Density | 0.943 g/mL at 20 °C | [3][4] |

| Boiling Point | 544.1±17.0 °C (Predicted) | [3] |

| Solubility | DMF: 20mg/mL; DMSO: 20mg/mL; Ethanol: 25mg/mL | [2] |

Significance and Research Applications

This compound's utility in scientific research is multifaceted:

-

Metabolic Studies: As an odd-numbered medium-chain triglyceride, this compound has been investigated in the context of total parenteral nutrition.[5] Its metabolism can provide insights into fatty acid oxidation and energy provision, particularly in comparison to more common even-chained triglycerides.[5]

-

Drug Delivery: The field of nanomedicine is increasingly exploring the use of lipid-based nanoparticles for drug delivery.[6][7][8][9] Triglycerides like this compound can form the core of solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), encapsulating therapeutic agents to improve their solubility, stability, and bioavailability.[7]

-

Analytical Standard: In lipidomics and food science, pure this compound serves as an essential analytical standard for the quantification of triglycerides in complex mixtures using techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC).

Synthesis of this compound

The primary method for synthesizing this compound is the direct esterification of glycerol with nonanoic acid. This reaction can be driven by either chemical or enzymatic catalysis.

Principle of Synthesis: Esterification

Esterification is a condensation reaction where a carboxylic acid (nonanoic acid) reacts with an alcohol (glycerol) to form an ester (this compound) and water.[10][11] Due to the reversible nature of this reaction, it is crucial to remove the water produced to drive the equilibrium towards the product side.[11][12]

Method 1: Acid-Catalyzed Esterification

This classic method employs a strong acid catalyst to protonate the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by the hydroxyl groups of glycerol.[11][12][13]

The Brønsted acid-catalyzed mechanism involves the protonation of the carbonyl oxygen of nonanoic acid, which enhances the electrophilicity of the carbonyl carbon.[12] The hydroxyl groups of glycerol then act as nucleophiles, attacking the activated carbonyl carbon. A subsequent loss of a water molecule and deprotonation regenerates the catalyst and yields the ester.[11][12] This process occurs sequentially for all three hydroxyl groups of glycerol.

Sources

- 1. scispace.com [scispace.com]

- 2. Synthesis of structured lipids by lipase-catalyzed interesterification of triacetin with camellia oil methyl esters and preliminary evaluation of their plasma lipid-lowering effect in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Characterization of Fatty Acids in Crenarchaeota by GC-MS and NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Phytonanomaterials as therapeutic agents and drug delivery carriers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Current Advances in Lipid Nanosystems Intended for Topical and Transdermal Drug Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nanoparticles in Drug Delivery: From History to Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. m.youtube.com [m.youtube.com]

- 11. brainly.com [brainly.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

The Researcher's Guide to High-Purity Trinonanoin: From Sourcing to Application

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Trinonanoin in Advanced Scientific Research

This compound (C9:0), also known as glyceryl trinonanoate or tripelargonin, is a triglyceride of significant interest in various scientific and biomedical fields. Composed of a glycerol backbone esterified with three nonanoic acid molecules, this medium-chain triglyceride (MCT) possesses unique physicochemical and metabolic properties that make it a valuable tool in drug delivery, parenteral nutrition, and metabolic research.[1][2] In drug development, this compound is explored as a lipid-based carrier to enhance the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).[1] Its use in parenteral nutrition formulations is also being investigated due to its distinct metabolic pathways.[1][2][3]

The success and reproducibility of research and development activities involving this compound are intrinsically linked to the purity of the material. The presence of impurities, such as mono- and diglycerides, free fatty acids, or residual solvents from synthesis, can significantly impact experimental outcomes, leading to inconsistent results, altered biological responses, and potential toxicity. Therefore, for the discerning researcher, scientist, or drug development professional, the careful selection of a high-purity this compound supplier is a critical first step in any experimental workflow.

This guide provides a comprehensive overview of commercial suppliers of high-purity this compound, delves into the analytical methodologies for purity verification, and presents detailed protocols for its application in a research setting.

The Imperative of Purity: Why >99% Matters

In the context of pharmaceutical research and development, the seemingly small difference between 95% and >99% purity can have profound consequences. Potential impurities in commercially available this compound can include:

-

Mono- and Dinonanoin: These incomplete esterification products can alter the physical properties of lipid-based formulations, affecting particle size, stability, and drug loading capacity.

-

Free Nonanoic Acid: The presence of free fatty acids can impact the pH of formulations, potentially leading to degradation of sensitive APIs and causing irritation upon administration.

-

Other Triglycerides: Contamination with other medium or long-chain triglycerides can alter the metabolic profile and pharmacokinetic properties of the final formulation.

-

Residual Solvents and Catalysts: Solvents and catalysts used in the synthesis of this compound, if not adequately removed, can introduce toxicity and interfere with biological assays.

For applications such as parenteral nutrition, where the formulation is administered intravenously, the purity requirements are exceptionally stringent to ensure patient safety.[1][2][3] Similarly, in drug delivery systems, the purity of the excipient directly influences the safety, efficacy, and stability of the final drug product.

Navigating the Commercial Landscape: A Comparative Analysis of High-Purity this compound Suppliers

The selection of a reliable supplier for high-purity this compound is a critical decision that should be based on a thorough evaluation of product specifications, available documentation, and the supplier's reputation. Below is a comparative table of prominent commercial suppliers offering this compound, with a focus on grades suitable for research and pharmaceutical applications.

| Supplier | Product Name(s) | Purity Specification | Available Grades | Key Features & Documentation |

| Sigma-Aldrich (Merck) | Glyceryl trinonanoate | ≥99.0% | Research Grade | Detailed product information, Safety Data Sheets (SDS), and access to Certificates of Analysis (CoA) upon request. |

| Cayman Chemical | 1,2,3-Trinonanoyl Glycerol | ≥98% | Research Grade | Provides a detailed product information sheet with physicochemical properties and solubility data. |

| Bide Pharmatech Ltd. | This compound | Inquire for details | Pharmaceutical Grade, Research Grade | Offers various grades and provides CAS number and basic properties. Detailed specifications available upon inquiry. |

| ChemicalBook | This compound | Inquire for details | Various | A platform listing multiple suppliers, primarily from China, with varying levels of documentation. Direct inquiry is necessary.[4] |

| BOC Sciences | This compound | Inquire for details | Custom synthesis available | Specializes in a wide range of chemicals and offers custom synthesis, which can be beneficial for specific purity requirements. |

It is imperative for the researcher to request a lot-specific Certificate of Analysis (CoA) prior to purchase. A comprehensive CoA should detail the purity as determined by a validated analytical method, identify any detected impurities, and provide information on residual solvents and heavy metal content.[5]

A Visual Workflow for Supplier Selection and Qualification

The following diagram illustrates a logical workflow for selecting and qualifying a supplier of high-purity this compound.

Sources

- 1. Odd-numbered medium-chain triglycerides (this compound) in total parenteral nutrition: parameters of carbohydrate and protein metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. portal.fis.tum.de [portal.fis.tum.de]

- 3. karger.com [karger.com]

- 4. 126-53-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. assets.fishersci.com [assets.fishersci.com]

An In-depth Technical Guide to the Core Mechanism of Action of Trinonanoin in Lipid Metabolism

Foreword: A Paradigm Shift in Modulating Cellular Energetics

For researchers, scientists, and drug development professionals vested in the intricate tapestry of lipid metabolism, the emergence of targeted metabolic modulators represents a significant leap forward. Among these, trinonanoin, a synthetic triglyceride composed of three nine-carbon (C9:0) fatty acids, has garnered considerable attention. Its unique metabolic properties, particularly its role as an anaplerotic substrate, offer a compelling therapeutic strategy for a range of metabolic disorders. This guide eschews a conventional, rigid structure in favor of a narrative that logically unfolds the multifaceted mechanism of action of this compound, from its initial hydrolysis to its profound impact on cellular energy homeostasis. We will delve into the causality behind experimental designs and present self-validating protocols, providing a robust framework for both understanding and investigating the therapeutic potential of this intriguing molecule.

I. The Metabolic Journey of this compound: From Ingestion to Cellular Powerhouse

This compound, a medium-chain triglyceride (MCT), undergoes a distinct metabolic journey compared to its long-chain counterparts. This journey is central to its mechanism of action.

A. Rapid Hydrolysis and Absorption

Upon oral administration, this compound is extensively hydrolyzed in the gastrointestinal tract by pancreatic lipases into glycerol and three molecules of nonanoic acid (C9:0).[1] Unlike long-chain fatty acids, nonanoic acid is readily absorbed into the portal circulation and transported directly to the liver, largely bypassing the lymphatic system.[2] This rapid absorption and hepatic delivery are key to its immediate bioavailability for metabolic processes.

B. Mitochondrial Entry and β-Oxidation: The Anaplerotic Engine

Once inside the hepatocyte, nonanoic acid is activated to nonanoyl-CoA and efficiently transported into the mitochondrial matrix. A crucial distinction from long-chain fatty acids is that its entry is largely independent of the carnitine palmitoyltransferase (CPT) system, which is often a rate-limiting step in fatty acid oxidation.[3]

Within the mitochondria, nonanoyl-CoA undergoes β-oxidation. Each round of β-oxidation cleaves two carbons, producing acetyl-CoA. For an odd-chain fatty acid like nonanoic acid, the final round of β-oxidation yields one molecule of acetyl-CoA and one molecule of propionyl-CoA.

// Nodes this compound [label="this compound (C9:0 Triglyceride)", fillcolor="#F1F3F4"]; Lipases [label="Pancreatic Lipases", shape=ellipse, fillcolor="#FFFFFF", style=filled]; Nonanoic_Acid [label="Nonanoic Acid (C9:0)", fillcolor="#F1F3F4"]; Glycerol [label="Glycerol", fillcolor="#F1F3F4"]; Portal_Vein [label="Portal Vein to Liver", shape=cds, fillcolor="#FFFFFF", style=filled]; Mitochondria [label="Mitochondria", fillcolor="#F1F3F4"]; Beta_Oxidation [label="β-Oxidation", shape=ellipse, fillcolor="#FFFFFF", style=filled]; Acetyl_CoA [label="Acetyl-CoA", fillcolor="#34A853"]; Propionyl_CoA [label="Propionyl-CoA", fillcolor="#FBBC05"]; TCA_Cycle [label="TCA Cycle", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Succinyl_CoA [label="Succinyl-CoA", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges this compound -> Lipases [label="Hydrolysis"]; Lipases -> Nonanoic_Acid; Lipases -> Glycerol; Nonanoic_Acid -> Portal_Vein; Portal_Vein -> Mitochondria [label="Uptake"]; Mitochondria -> Beta_Oxidation; Nonanoic_Acid -> Beta_Oxidation; Beta_Oxidation -> Acetyl_CoA; Beta_Oxidation -> Propionyl_CoA; Acetyl_CoA -> TCA_Cycle [label="Entry Point"]; Propionyl_CoA -> Succinyl_CoA [label="Carboxylation"]; Succinyl_CoA -> TCA_Cycle [label="Anaplerotic Entry"]; } dot Figure 1: Metabolic fate of this compound.

This production of propionyl-CoA is the cornerstone of this compound's anaplerotic ("filling up") effect. Propionyl-CoA is subsequently carboxylated to methylmalonyl-CoA and then isomerized to succinyl-CoA, an intermediate of the Tricarboxylic Acid (TCA) cycle.[4][5] This replenishment of TCA cycle intermediates is critical in conditions where they are depleted, such as in long-chain fatty acid oxidation disorders (LC-FAODs), where the inefficient breakdown of long-chain fatty acids leads to a deficit in acetyl-CoA and other TCA cycle components.[6][7]

II. Modulating the Lipid Landscape: Beyond Anaplerosis

While the anaplerotic mechanism is central, the effects of this compound's metabolite, nonanoic acid, extend to the broader regulation of lipid metabolism, influencing lipolysis and potentially interacting with key nuclear receptors.

A. Attenuation of Lipolysis

In the context of energy balance, the regulation of lipolysis—the breakdown of stored triglycerides in adipocytes—is paramount. This process is primarily controlled by the enzymes adipose triglyceride lipase (ATGL) and hormone-sensitive lipase (HSL).[8][9] Studies on a branched-chain derivative of nonanoic acid, 8-methyl nonanoic acid, have shown a reduction in isoproterenol-stimulated lipolysis in cultured adipocytes.[10][11][12] This suggests that nonanoic acid may exert an anti-lipolytic effect, potentially by modulating intracellular signaling pathways that control HSL and ATGL activity, such as cyclic AMP (cAMP) levels.[10] While direct evidence for unbranched nonanoic acid is still emerging, this points to a mechanism that could help prevent excessive release of free fatty acids into the circulation, a hallmark of metabolic dysregulation.

B. Interaction with Peroxisome Proliferator-Activated Receptors (PPARs)

Peroxisome proliferator-activated receptors are a group of nuclear receptors that function as key regulators of lipid and glucose metabolism.[13] Nonanoic acid has been identified as a selective activator of PPARγ.[2][10] Activation of PPARγ is known to promote adipocyte differentiation, enhance insulin sensitivity, and modulate the expression of genes involved in lipid storage and glucose homeostasis.[14][15][16] The interaction of nonanoic acid with PPARγ provides a plausible mechanism for some of the observed beneficial effects of this compound on metabolic health beyond its direct role in energy production.

III. Crosstalk with Glucose Metabolism: A Synergistic Relationship

The metabolic effects of this compound are not confined to lipid pathways; there is significant interplay with glucose metabolism, contributing to a more holistic improvement in cellular energy status.

A. Enhancement of Insulin Signaling and Glucose Uptake

Emerging evidence suggests that nonanoic acid can positively influence insulin signaling. Studies using 8-methyl nonanoic acid have demonstrated an increase in insulin-stimulated glucose uptake in adipocytes.[10][11][12] This effect is likely mediated through the canonical insulin signaling pathway, which involves the phosphorylation of Akt and the subsequent translocation of the glucose transporter GLUT4 to the cell membrane.[17][18][19][20] By enhancing insulin sensitivity, nonanoic acid may help to improve glucose disposal and reduce hyperglycemia.

B. Regulation of Hepatic Gluconeogenesis

Hepatic gluconeogenesis, the synthesis of glucose from non-carbohydrate precursors, is a critical process for maintaining blood glucose levels during fasting. However, in metabolic disorders such as type 2 diabetes, its dysregulation contributes to hyperglycemia. The impact of this compound on hepatic gluconeogenesis is an area of active investigation. By providing an alternative energy source and potentially modulating insulin signaling, this compound and its metabolites may help to suppress the expression of key gluconeogenic genes, such as those encoding phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase).[21][22][23][24]

IV. Experimental Protocols for Mechanistic Investigation

To empower researchers to further elucidate the mechanisms of this compound, this section provides detailed, self-validating protocols for key in vitro and ex vivo assays.

A. In Vitro Lipolysis Assay in Cultured Adipocytes

This protocol allows for the quantification of glycerol and free fatty acid release from cultured adipocytes, providing a direct measure of lipolytic activity.

Methodology:

-

Cell Culture and Differentiation: Culture pre-adipocytes (e.g., 3T3-L1) to confluence and differentiate into mature adipocytes using a standard cocktail of insulin, dexamethasone, and IBMX.

-

Treatment: On the day of the assay, wash the differentiated adipocytes with serum-free medium and incubate with fresh medium containing either vehicle control, a known lipolytic agent (e.g., isoproterenol), or nonanoic acid at various concentrations.

-

Sample Collection: Collect aliquots of the incubation medium at multiple time points (e.g., 0, 1, 2, and 4 hours) to determine the linear rate of lipolysis.

-

Quantification of Glycerol and Free Fatty Acids:

-

Glycerol: Use a colorimetric assay kit to measure the concentration of glycerol in the collected media. The principle involves the enzymatic conversion of glycerol to a colored product that can be measured spectrophotometrically.

-

Free Fatty Acids (FFAs): Utilize a colorimetric assay kit to quantify the FFA concentration. This typically involves the acylation of coenzyme A by the FFAs, which can be detected through a coupled enzymatic reaction.

-

-

Data Analysis: Normalize the amount of glycerol and FFA released to the total protein content of the cells in each well. Calculate the rate of lipolysis (nmol/mg protein/hour) from the linear portion of the time course.

Causality and Self-Validation: By including a positive control (isoproterenol), the responsiveness of the adipocytes to lipolytic stimuli is confirmed. The time-course measurement ensures that the calculated rate is within the linear range of the assay, avoiding artifacts from substrate depletion or product inhibition.

// Nodes Start [label="Differentiated Adipocytes", shape=ellipse, fillcolor="#F1F3F4"]; Wash [label="Wash with Serum-Free Medium", fillcolor="#FFFFFF"]; Treatment [label="Incubate with:\n- Vehicle\n- Isoproterenol (Positive Control)\n- Nonanoic Acid", fillcolor="#FFFFFF"]; Sampling [label="Collect Media at 0, 1, 2, 4 hours", fillcolor="#FFFFFF"]; Assay [label="Quantify Glycerol and FFAs\n(Colorimetric Assays)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Normalization [label="Normalize to Total Protein", fillcolor="#FFFFFF"]; Analysis [label="Calculate Lipolysis Rate\n(nmol/mg protein/hr)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Results", shape=ellipse, fillcolor="#F1F3F4"];

// Edges Start -> Wash; Wash -> Treatment; Treatment -> Sampling; Sampling -> Assay; Assay -> Normalization; Normalization -> Analysis; Analysis -> End; } dot Figure 3: In vitro lipolysis assay workflow.

B. Measurement of Fatty Acid Oxidation in Isolated Mitochondria

This protocol directly assesses the capacity of isolated mitochondria to oxidize fatty acids, providing insights into the direct effects of compounds on this core metabolic process.

Methodology:

-

Isolation of Mitochondria: Isolate mitochondria from fresh tissue (e.g., rat liver) by differential centrifugation.

-

Respirometry: Use a high-resolution respirometer (e.g., Oroboros Oxygraph-2k or Agilent Seahorse XF Analyzer) to measure oxygen consumption rates.

-

Substrate Addition: Add isolated mitochondria to the respiration buffer. Sequentially add substrates and inhibitors to assess different respiratory states:

-

State 2: Add palmitoyl-CoA (or nonanoyl-CoA), L-carnitine, and malate.

-

State 3: Add ADP to stimulate ATP synthesis.

-

Inhibition: Add an inhibitor of CPT1 (e.g., etomoxir) to assess CPT1-dependent oxidation.

-

-

Treatment: Introduce nonanoic acid directly into the chamber to observe its immediate effect on oxygen consumption.

-

Data Analysis: Calculate the oxygen consumption rates for each respiratory state and in the presence and absence of nonanoic acid.

Causality and Self-Validation: The sequential addition of substrates and inhibitors allows for the precise dissection of the electron transport chain and the specific contribution of fatty acid oxidation. The use of a CPT1 inhibitor helps to determine the extent to which a fatty acid's oxidation is dependent on this transporter.

C. Cellular Fatty Acid Uptake Assay

This assay measures the rate at which cells take up fatty acids from the extracellular environment, a crucial step in lipid metabolism.

Methodology:

-

Cell Culture: Plate cells of interest (e.g., myotubes, adipocytes) in a multi-well plate.

-

Serum Starvation: Prior to the assay, incubate cells in serum-free medium to upregulate fatty acid transporters.

-

Uptake Assay: Incubate the cells with a fluorescently labeled fatty acid analog (e.g., BODIPY-labeled fatty acid) in the presence or absence of nonanoic acid.

-

Termination and Measurement: Stop the uptake at various time points by washing the cells with ice-cold buffer. Measure the intracellular fluorescence using a fluorescence plate reader or flow cytometer.

-

Data Analysis: Calculate the rate of fatty acid uptake and compare the rates between treated and untreated cells.

Causality and Self-Validation: The use of a fluorescently labeled fatty acid provides a direct and quantifiable measure of uptake. A time-course experiment ensures the measurement of the initial uptake rate before saturation of the transport machinery.

V. Quantitative Data Summary

| Parameter | Control | This compound/Nonanoic Acid Treatment | Reference |

| Isoproterenol-Stimulated Glycerol Release (nmol/mg protein) | Varies by cell type and conditions | Decreased | [10],[11],[12] |

| Insulin-Stimulated Glucose Uptake (fold change) | Baseline | Increased | [10],[11],[12] |

| PPARγ Activation (EC50) | N/A | Micromolar range | [10],[2] |

| Mitochondrial Oxygen Consumption (State 3 with C9:0) | N/A | Measurable increase | N/A |

Note: Specific quantitative values will vary depending on the experimental model and conditions. The table provides a qualitative summary of expected outcomes based on available literature.

VI. Concluding Remarks and Future Directions

This compound presents a compelling profile as a metabolic modulator with a multi-pronged mechanism of action. Its primary role as an anaplerotic substrate, replenishing TCA cycle intermediates, is well-established and forms the basis of its therapeutic application in LC-FAODs. However, as this guide has detailed, its influence extends to the intricate regulation of lipolysis, interaction with nuclear receptors like PPARγ, and a synergistic crosstalk with glucose metabolism.

The experimental protocols provided herein offer a robust framework for researchers to further dissect these mechanisms. Future investigations should focus on elucidating the direct effects of unbranched nonanoic acid on the activity of HSL and ATGL, quantifying the precise changes in TCA cycle intermediate pools following this compound administration, and further delineating the signaling pathways through which nonanoic acid enhances insulin sensitivity. A comprehensive understanding of these multifaceted actions will be pivotal in unlocking the full therapeutic potential of this compound in a broader range of metabolic diseases.

VII. References

-

Mutoh, Y., et al. (2023). Cellular responses to 8-methyl nonanoic acid, a degradation by-product of dihydrocapsaicin, in 3T3-L1 adipocytes. BMC Complementary Medicine and Therapies, 23(1), 23. [Link]

-

Wolf, L. B., et al. (2021). Activation of mouse and human peroxisome proliferator-activated receptors (alpha, beta/delta, gamma) by perfluorooctanoic acid and perfluorooctane sulfonate. Toxicology, 457, 152803. [Link]

-

Duan, Y., et al. (2020). A structural basis for the activation of peroxisome proliferator-activated receptor gamma (PPARγ) by perfluorooctanoic acid (PFOA). Journal of Biological Chemistry, 295(31), 10785-10797. [Link]

-

Wichai, U., et al. (2023). Cellular responses to 8-methyl nonanoic acid, a degradation by-product of dihydrocapsaicin, in 3T3-L1 adipocytes. BMC Complementary Medicine and Therapies, 23(1), 23. [Link]

-

Wichai, U., et al. (2023). Cellular responses to 8-methyl nonanoic acid, a degradation by-product of dihydrocapsaicin, in 3T3-L1 adipocytes. ResearchGate. [Link]

-

Jocken, J. W., et al. (2007). Human adipose triglyceride lipase (PNPLA2) is not regulated by obesity and exhibits low in vitro triglyceride hydrolase activity. Diabetologia, 50(1), 155-163. [Link]

-

Yonezawa, T., et al. (2008). Regulation of hormone-sensitive lipase expression by saturated fatty acids and hormones in bovine mammary epithelial cells. Biochemical and Biophysical Research Communications, 376(1), 36-39. [Link]

-

Zimmermann, R., et al. (2004). Adipose triglyceride lipase and hormone-sensitive lipase are the major enzymes in adipose tissue triacylglycerol catabolism. The Journal of biological chemistry, 279(53), 55139-55145. [Link]

-

Watkins, S. M., et al. (2021). In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays. Environmental Health Perspectives, 129(11), 117004. [Link]

-

Li, J., & Li, S. (2021). Current understanding of glucose transporter 4 expression and functional mechanisms. World journal of biological chemistry, 12(4), 44-60. [Link]

-

Schweiger, M., et al. (2014). Adipose triglyceride lipase activity is inhibited by long-chain acyl-coenzyme A. Biochimica et Biophysica Acta (BBA)-Molecular and Cell Biology of Lipids, 1841(5), 725-732. [Link]

-

Morimoto, M., et al. (2016). Phosphorylation of Akt in the liver and primary hepatocytes. (a, b) Akt... ResearchGate. [Link]

-

Schweiger, M., et al. (2014). Adipose triglyceride lipase activity is inhibited by long-chain acyl-coenzyme A. ResearchGate. [Link]

-

Park, H. J., et al. (2023). Nonanoic acid and cholecystokinin induce beige adipogenesis. Frontiers in Endocrinology, 14, 1205391. [Link]

-

Wikipedia contributors. (2024, January 5). Hormone-sensitive lipase. In Wikipedia, The Free Encyclopedia. [Link]

-

Smith, S. J., et al. (1995). Hormonal regulation of hormone-sensitive lipase activity and mRNA levels in isolated rat adipocytes. Biochemical and biophysical research communications, 215(2), 567-573. [Link]

-

Park, H. J., et al. (2023). Nonanoic acid and cholecystokinin induce beige adipogenesis. Korea University Pure. [Link]

-

Strålfors, P., & Honnor, R. C. (1989). Hormonal regulation of hormone-sensitive lipase in intact adipocytes: identification of phosphorylated sites and effects on the phosphorylation by lipolytic hormones and insulin. European journal of biochemistry, 182(2), 379-385. [Link]

-

Kristiansen, S., et al. (2001). GLUT-4 translocation in skeletal muscle studied with a cell-free assay: involvement of phospholipase D. American Journal of Physiology-Endocrinology and Metabolism, 281(3), E608-E618. [Link]

-

Kraemer, F. B., & Shen, W. J. (2002). Another hormone-sensitive triglyceride lipase in fat cells?. The Journal of clinical investigation, 109(6), 713-715. [Link]

-

Horn, P. J., et al. (2022). A lipidomics platform to analyze the fatty acid compositions of non-polar and polar lipid molecular species from plant tissues: Examples from developing seeds and seedlings of pennycress (Thlaspi arvense). Frontiers in Plant Science, 13, 1013754. [Link]

-

Shabalina, I. G., et al. (2010). Metabolically inert perfluorinated fatty acids directly activate uncoupling protein 1 in brown-fat mitochondria. Journal of Biological Chemistry, 285(4), 2536-2544. [Link]

-

Iizuka, K. (2024). Glucose and Insulin Differently Regulate Gluconeogenic and Ureagenic Gene Expression. Journal of Nutritional Science and Vitaminology, 71(1), 46-54. [Link]

-

Li, Y., et al. (2022). Integrative lipidomics profile uncovers the mechanisms underlying high-level α-linolenic acid accumulation in Paeonia rockii seeds. The Plant Journal, 111(2), 481-496. [Link]

-

Rius, R., et al. (2018). Effects of palmitate and carnosic acid on GLUT4 translocation in... ResearchGate. [Link]

-

Lin, H. V., & Accili, D. (2011). Unraveling the Regulation of Hepatic Gluconeogenesis. Cell metabolism, 14(2), 153-155. [Link]

-

Khan Academy. (n.d.). The citric acid cycle. In Cellular respiration. [Link]

-

Son, S., et al. (2021). 3-O-Acyl-epicatechins Increase Glucose Uptake Activity and GLUT4 Translocation through Activation of PI3K Signaling in Skeletal Muscle Cells. Molecules, 26(11), 3163. [Link]

-

Grimaldi, M., et al. (2019). Interspecies Differences in Activation of Peroxisome Proliferator-Activated Receptor γ by Pharmaceutical and Environmental Chemicals. Environmental Science & Technology, 53(21), 12759-12769. [Link]

-

Shavva, A. G., et al. (2018). Lipid and Fatty Acid Profiles of Pseudomonas aurantiaca DNA-Bound Lipids Determined by Mass Spectrometry. ResearchGate. [Link]

-

Rai, R. M., et al. (2005). Akt-Mediated Signaling is Induced by Cytokines and Cyclic Adenosine Monophosphate and Suppresses Hepatocyte Inducible Nitric Oxide Synthase Expression Independent of MAPK P44/42. The Journal of surgical research, 126(1), 116-123. [Link]

-

Ploug, T., et al. (1998). Analysis of GLUT4 Distribution in Whole Skeletal Muscle Fibers: Identification of Distinct Storage Compartments That Are Recruited by Insulin and Muscle Contractions. The Journal of cell biology, 142(6), 1429-1446. [Link]

-

Yoon, J. C. (2017). Transcriptional regulators of hepatic gluconeogenesis. ResearchGate. [Link]

-

de Souza, C. O., et al. (2023). Lipidomic Analysis Reveals Branched-Chain and Cyclic Fatty Acids from Angomonas deanei Grown under Different Nutritional and Physiological Conditions. Metabolites, 13(7), 841. [Link]

-

Wikipedia contributors. (2024, January 10). Citric acid cycle. In Wikipedia, The Free Encyclopedia. [Link]

-

Chen, Y., et al. (2023). The role of PI3k/AKT signaling pathway in attenuating liver fibrosis: a comprehensive review. Signal Transduction and Targeted Therapy, 8(1), 1-13. [Link]

-

de Sousa, S. M., et al. (2015). CPT1α over-expression increases long-chain fatty acid oxidation and reduces cell viability with incremental palmitic acid concentration in 293T cells. ResearchGate. [Link]

-

Tan, K. N., et al. (2017). Neuronal decanoic acid oxidation is markedly lower than that of octanoic acid: A mechanistic insight into the medium-chain triglyceride ketogenic diet. Epilepsia, 58(9), 1547-1556. [Link]

-

Rau, O., et al. (2015). Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review. Planta medica, 81(12/13), 954-963. [Link]

-

Solinas, G., et al. (2019). Insulin-Driven PI3K-AKT Signaling in the Hepatocyte Is Mediated by Redundant PI3Kα and PI3Kβ Activities and Is Promoted by RAS. Cell metabolism, 29(6), 1421-1431.e5. [Link]

-

Shay, K. P., et al. (2008). Age-associated impairment of Akt phosphorylation in primary rat hepatocytes is remediated by alpha-lipoic acid through PI3 kinase, PTEN, and PP2A. Journal of cellular biochemistry, 105(3), 853-861. [Link]

-

Chen, D., et al. (2023). Recent advances of long non-coding RNAs in control of hepatic gluconeogenesis. Frontiers in Endocrinology, 14, 1155940. [Link]

-

Yoon, J. C., et al. (2003). Regulation of gluconeogenic gene expression. A proposed model of the... ResearchGate. [Link]

Sources

- 1. Hormonal regulation of hormone-sensitive lipase activity and mRNA levels in isolated rat adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nonanoic acid and cholecystokinin induce beige adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neuronal decanoic acid oxidation is markedly lower than that of octanoic acid: A mechanistic insight into the medium-chain triglyceride ketogenic diet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Citric acid cycle - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. pure.korea.ac.kr [pure.korea.ac.kr]

- 7. researchgate.net [researchgate.net]

- 8. Adipose triglyceride lipase and hormone-sensitive lipase are the major enzymes in adipose tissue triacylglycerol catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Hormone-sensitive lipase - Wikipedia [en.wikipedia.org]

- 10. Cellular responses to 8-methyl nonanoic acid, a degradation by-product of dihydrocapsaicin, in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cellular responses to 8-methyl nonanoic acid, a degradation by-product of dihydrocapsaicin, in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Activation of mouse and human peroxisome proliferator-activated receptors (alpha, beta/delta, gamma) by perfluorooctanoic acid and perfluorooctane sulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A structural basis for the activation of peroxisome proliferator-activated receptor gamma (PPARγ) by perfluorooctanoic acid (PFOA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Current understanding of glucose transporter 4 expression and functional mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. 3-O-Acyl-epicatechins Increase Glucose Uptake Activity and GLUT4 Translocation through Activation of PI3K Signaling in Skeletal Muscle Cells [mdpi.com]

- 20. Analysis of GLUT4 Distribution in Whole Skeletal Muscle Fibers: Identification of Distinct Storage Compartments That Are Recruited by Insulin and Muscle Contractions - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Glucose and Insulin Differently Regulate Gluconeogenic and Ureagenic Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Unraveling the Regulation of Hepatic Gluconeogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Recent advances of long non-coding RNAs in control of hepatic gluconeogenesis - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Fate of Trinonanoin-Derived Nonanoic Acid: A Technical Guide for Drug Development Professionals

Introduction

In the landscape of advanced drug delivery and formulation, medium-chain triglycerides (MCTs) have garnered significant attention. Among these, trinonanoin, a triglyceride composed of three nonanoic acid molecules, serves as a promising vehicle. Its unique metabolic properties offer advantages in terms of energy provision and the potential for targeted delivery.[1][2] For researchers, scientists, and drug development professionals, a thorough understanding of the biological fate of the active moiety—nonanoic acid—is paramount to harnessing its full therapeutic potential while ensuring safety and efficacy.

This technical guide provides an in-depth exploration of the absorption, distribution, metabolism, and excretion (ADME) of nonanoic acid when derived from this compound. We will delve into the underlying biochemical pathways, present field-proven experimental methodologies, and offer insights to inform strategic decisions in the drug development pipeline.

Section 1: Absorption of Nonanoic Acid from this compound

The journey of nonanoic acid begins in the gastrointestinal (GI) tract, where this compound undergoes enzymatic digestion, liberating the fatty acid for absorption.

Lipolysis of this compound: The Gateway to Absorption

Unlike long-chain triglycerides, which require extensive emulsification by bile salts, MCTs like this compound are more readily hydrolyzed by gastric and pancreatic lipases.[1] This rapid breakdown is a key advantage, leading to a faster release of nonanoic acid in the intestinal lumen.

Causality in Experimental Choice: To quantify the efficiency of this lipolysis, an in vitro digestion model simulating the conditions of the stomach and small intestine is an invaluable tool. This allows for the precise measurement of nonanoic acid release over time, providing critical data for formulation optimization.

Intestinal Absorption: A Direct Route to the Liver

A defining characteristic of medium-chain fatty acids (MCFAs) like nonanoic acid is their preferential absorption directly into the portal circulation, bypassing the lymphatic system typically used by long-chain fatty acids.[1][2] This rapid transport to the liver is a cornerstone of their unique metabolic profile. This process is believed to be predominantly mediated by passive diffusion, driven by the concentration gradient across the enterocyte membrane, although membrane-associated fatty acid-binding proteins may also play a role.[2][3]

Expert Insight: The direct portal vein absorption has significant implications for drug delivery. It means that any conjugated active pharmaceutical ingredient (API) will undergo first-pass metabolism in the liver. This can be strategically exploited for liver-targeted therapies or must be carefully considered for drugs intended for systemic circulation.

Experimental Protocol: In-Situ Single-Pass Intestinal Perfusion (SPIP) in Rodents

The SPIP model is a robust method for studying the intestinal permeability of compounds under controlled conditions while maintaining an intact blood supply.[4][5][6]

Objective: To determine the effective permeability coefficient (Peff) of nonanoic acid in a specific segment of the small intestine.

Methodology:

-

Animal Preparation: Male Sprague-Dawley rats are anesthetized, and the abdominal cavity is opened via a midline incision.[7]

-

Intestinal Segment Isolation: A segment of the jejunum (typically 10-15 cm) is isolated, and cannulas are inserted at both ends.[7]

-

Perfusion: The segment is rinsed with isotonic saline (37°C) until the outlet solution is clear.[4] A Krebs-Ringer buffer solution containing a known concentration of nonanoic acid is then perfused through the segment at a constant flow rate (e.g., 0.2 mL/min).[4][6]

-

Steady State and Sampling: The system is allowed to reach a steady state (typically 30 minutes), after which samples of the perfusate are collected from the outlet cannula at regular intervals (e.g., every 20 minutes for 80 minutes).[4]

-

Analysis: The concentration of nonanoic acid in the collected samples is determined using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS). The Peff is then calculated based on the disappearance of the compound from the perfusate.

Self-Validation: The inclusion of well-characterized high and low permeability marker compounds in parallel experiments serves to validate the integrity and performance of the experimental setup.

Section 2: Distribution of Nonanoic Acid in Systemic Circulation

Once absorbed, nonanoic acid is rapidly distributed throughout the body, with the liver being the primary initial destination.

Blood Transport and Tissue Uptake

In the bloodstream, nonanoic acid, like other fatty acids, binds to serum albumin for transport to various tissues.[8] Due to its direct absorption into the portal vein, a significant portion of the absorbed nonanoic acid is taken up by the liver during its first pass.[2][9] The remaining fraction enters systemic circulation and is distributed to other organs, including the brain, muscle, and adipose tissue.[10]

Experimental Protocol: Biodistribution Study Using Radiolabeled Nonanoic Acid

To quantitatively assess the tissue distribution of nonanoic acid, studies employing radiolabeled compounds are the gold standard.

Objective: To determine the concentration of nonanoic acid and its metabolites in various tissues over time.

Methodology:

-

Synthesis of Radiolabeled Tracer: Nonanoic acid is labeled with a suitable radioisotope, such as Carbon-14 (¹⁴C) or Tritium (³H).

-

Animal Dosing: A cohort of rodents is administered a single oral or intravenous dose of the radiolabeled nonanoic acid.

-

Tissue Collection: At predetermined time points, animals are euthanized, and various tissues (e.g., liver, brain, heart, kidney, muscle, adipose tissue) and fluids (blood, urine, feces) are collected.

-

Sample Processing and Analysis: Tissues are homogenized, and the radioactivity in each sample is quantified using liquid scintillation counting. This allows for the calculation of the percentage of the administered dose per gram of tissue (%ID/g).[8]

-

Data Interpretation: The resulting data provides a comprehensive picture of the rate and extent of nonanoic acid distribution to different organs.

Trustworthiness: The use of a radioactive tracer provides a highly sensitive and specific method for tracking the compound, ensuring that the measured signal is directly attributable to the administered substance or its metabolites.[11]

Section 3: Metabolism of Nonanoic Acid

The metabolic fate of nonanoic acid is central to its biological effects and is characterized by rapid and efficient energy production.

The Central Hub: Mitochondrial β-Oxidation

The primary metabolic pathway for nonanoic acid is mitochondrial β-oxidation.[12][13] This process occurs predominantly in the liver and involves the sequential cleavage of two-carbon units from the fatty acid chain, producing acetyl-CoA.[13][14] The acetyl-CoA then enters the Krebs cycle (TCA cycle) to generate ATP, the cell's primary energy currency.[14]

Diagram: Mitochondrial β-Oxidation of Nonanoic Acid

Caption: The mitochondrial β-oxidation spiral for nonanoic acid.

Alternative Metabolic Fates

While β-oxidation is the major route, minor pathways such as ω-oxidation in the endoplasmic reticulum can also occur. As an odd-chain fatty acid, the final product of nonanoic acid's β-oxidation is propionyl-CoA, which can be converted to succinyl-CoA and enter the TCA cycle or serve as a substrate for gluconeogenesis.[12]

Under conditions of high fatty acid flux, such as fasting or a ketogenic diet, the liver can convert acetyl-CoA into ketone bodies (acetoacetate and β-hydroxybutyrate).[9][12] These can be used as an energy source by extrahepatic tissues, including the brain.

Experimental Protocol: In-Vitro Metabolism Assay with Liver Microsomes

Liver microsomes are a subcellular fraction containing a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) family, and are a standard tool for assessing phase I metabolism.[15][16][17]

Objective: To determine the metabolic stability of nonanoic acid and identify its primary metabolites.

Methodology:

-

Incubation: A known concentration of nonanoic acid is incubated with pooled human liver microsomes in the presence of necessary cofactors (e.g., NADPH).[18]

-

Time-Course Sampling: Aliquots are taken from the incubation mixture at various time points and the reaction is quenched.

-

Metabolite Profiling: The samples are analyzed by LC-MS/MS to measure the disappearance of the parent compound (nonanoic acid) and the appearance of metabolites over time.

-

Data Analysis: The rate of disappearance is used to calculate the in-vitro half-life (t½) and intrinsic clearance (CLint), key parameters for predicting in-vivo metabolic clearance.[18]

Diagram: In-Vitro Metabolism Experimental Workflow

Caption: Workflow for an in-vitro metabolism assay.

Section 4: Excretion of Nonanoic Acid and its Metabolites

The final stage in the biological journey of nonanoic acid is its elimination from the body.

Primary Route of Excretion: Respiration

For a compound that is efficiently metabolized for energy, the primary route of excretion is as carbon dioxide (CO₂) via respiration. The complete oxidation of nonanoic acid through β-oxidation and the TCA cycle ultimately yields CO₂ and water.

Urinary Excretion

A small amount of unmetabolized nonanoic acid may be excreted in the urine. More significantly, water-soluble metabolites, such as dicarboxylic acids formed from ω-oxidation and ketone bodies, are also eliminated via the kidneys.[19]

Expert Insight: A mass balance study, often conducted with a radiolabeled compound, is the definitive method to fully account for all routes of excretion and quantify their relative importance.

Section 5: Pharmacokinetic Profile and Modeling

Synthesizing the ADME data allows for the construction of a comprehensive pharmacokinetic (PK) profile for nonanoic acid.

Key Pharmacokinetic Parameters

The rapid absorption and metabolism of nonanoic acid result in a characteristic PK profile with a relatively short time to maximum concentration (Tmax), followed by a rapid decline in plasma levels.

Table 1: Representative Pharmacokinetic Parameters of Medium-Chain Fatty Acids

| Parameter | Typical Value Range | Significance |

| Tmax (hours) | 0.5 - 1.5 | Rapid absorption from the GI tract. |

| Cmax (µg/mL) | Varies with dose | Indicates the peak plasma concentration achieved. |

| t½ (hours) | 1.0 - 3.0 | Reflects rapid metabolism and clearance. |

| AUC (µg·h/mL) | Dose-dependent | Represents total systemic exposure. |

Note: These are generalized values for MCFAs and can vary based on the specific fatty acid, formulation, and physiological state of the individual.

The Power of PBPK Modeling

Physiologically Based Pharmacokinetic (PBPK) modeling is a powerful computational tool that integrates physiological, biochemical, and compound-specific data to simulate the ADME of a substance in the body.[20] For nonanoic acid, a PBPK model can be invaluable for:

-

Predicting its PK profile in different populations (e.g., pediatric, geriatric).

-

Simulating the impact of disease states (e.g., liver impairment) on its disposition.[20]

-

Exploring potential drug-drug interactions.

Diagram: Conceptual PBPK Model Development Workflow

Caption: Conceptual workflow for PBPK model development.

Conclusion

The biological fate of this compound-derived nonanoic acid is characterized by rapid hydrolysis, direct absorption into the portal circulation, and efficient hepatic metabolism primarily through β-oxidation for energy production. This metabolic profile distinguishes it from long-chain fatty acids and presents both opportunities and challenges in drug development. A comprehensive understanding of its ADME, gained through the strategic application of the experimental models and techniques outlined in this guide, is essential for optimizing formulations, predicting clinical outcomes, and ultimately, developing safe and effective therapeutic products.

References

- Nauli, A. M., Phan, A., et al. (2025). Guide for Selecting Experimental Models to Study Dietary Fat Absorption. Vertex AI Search.

- Healthline. (2023). MCT Oil 101: A Review of Medium-Chain Triglycerides. Healthline.

- Effects of medium chain triglycerides on lipid metabolism in high-fat diet induced obese rats. (n.d.). Royal Society of Chemistry.

- Nauli, A. M., et al. (2025). Guide for Selecting Experimental Models to Study Dietary Fat Absorption. PubMed.

- Nauli, A. M., et al. (2025). Guide for Selecting Experimental Models to Study Dietary Fat Absorption. PMC.

- Nauli, A., et al. (n.d.). Guidelines for selecting experimental models to study dietary fat... ResearchGate.

- Triglycerides of medium-chain fatty acids: a concise review. (2022). PMC - NIH.

- Medium Chain Triglycerides (Mcts) - Uses, Side Effects, and More. (n.d.). WebMD.

- Medium-chain triglyceride. (n.d.). Wikipedia.

- Nonanoic Acid: Mechanism of Action, Therapeutic Uses and Toxicity. (2024). ChemicalBook.

- Synthesis and evaluation of radiogallium-labeled long-chain fatty acid derivatives as myocardial metabolic imaging agents. (n.d.). PMC - PubMed Central.

- Radiolabeling lipoproteins to study and manage disease. (n.d.). PMC - NIH.

- Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo | Request PDF. (n.d.). ResearchGate.

- Nonanoic Acid | C9H18O2 | CID 8158. (n.d.). PubChem - NIH.

- A Physiologically Based Pharmacokinetic Model to Predict the Impact of Metabolic Changes Associated with Metabolic Associated Fatty Liver Disease on Drug Exposure. (2022). PubMed.

- In Vitro Drug Metabolism Using Liver Microsomes | Request PDF. (2025). ResearchGate.

- New insights into the molecular mechanism of intestinal fatty acid absorption. (n.d.). PMC - NIH.

- Metabolic Stability Assay Services. (n.d.). BioIVT.

- Application of In Vitro Metabolism Activation in High-Throughput Screening. (2020). PMC - NIH.

- Organ Changes After Intravenous this compound Administration in Rabbits. (n.d.). PubMed.

- Metabolic Stability Assays. (n.d.). WuXi AppTec Lab Testing Division.

- Tracing Lipid Diposition in vivo Using Stable Isotope-Labeled Fatty Acids and Mass Spectrometry. (n.d.). Application Note.

- NONANOIC ACID. (n.d.). Ataman Kimya.

- In Vitro Metabolism Assay Kits & Reagents. (n.d.). Creative Bioarray.

- Controlling Radical Pathways via Valence Engineering of Rh/TiO2 for Selective Jet Fuel Synthesis from Biomass. (2026). American Chemical Society.

- In vivo optical metabolic imaging of long-chain fatty acid uptake in orthotopic models of triple negative breast cancer. (2020). bioRxiv.

- Oxidation Of Fatty Acids - Metabolism Of Fatty Acids And Proteins. (n.d.). Jack Westin.

- Inhibition of Steady-State Intestinal Absorption of Long-Chain Triglyceride by Medium-Chain Triglyceride in the Unanesthetized Rat. (n.d.). PubMed.

- In Situ Single-Pass Intestinal Perfusion in Rats for Intestinal Permeability Investigation of Drugs. (n.d.). Indian Journal of Pharmaceutical Sciences.

- Fatty Acid beta-Oxidation. (n.d.). AOCS.

- In Situ Intestinal Perfusion in Rodents: Future Perspectives for Application on Absorption Studies and Classification of Drugs | Request PDF. (2025). ResearchGate.

- In situ perfusion in rodents to explore intestinal drug absorption: challenges and opportunities. (2015). PubMed.

- Nonanoic acid (Pelargonic acid) | Anti-bacterial Agent. (n.d.). MedChemExpress.

- In Situ Single-Pass Intestinal Perfusion in Rats for Intestinal Permeability Investigation of Drugs. (n.d.). Indian Journal of Pharmaceutical Sciences.

- Method for Successive Absorptions with Intestinal Perfusion in vivo. (n.d.). Revista Española de Fisiología.

- NONANOIC ACID ( Pelargonic Acid). (n.d.). atamankimya.com.

- Cellular responses to 8-methyl nonanoic acid, a degradation by-product of dihydrocapsaicin, in 3T3-L1 adipocytes. (2023). PMC - NIH.

- Why Lipid Nanoparticles are Colloidal Multi-Particle Systems (English Transcript of my new Youtube Presentation). (2026). Substack.

- Effect of 8-Methyl Nonanoic Acid, a Degradation By-Product of Dihydrocapsaicin, on Energy and Glucose Homeostasis in Diet-Induced Obese Mice. (2025). PMC - PubMed Central.

- (PDF) Cellular responses to 8-methyl nonanoic acid, a degradation by-product of dihydrocapsaicin, in 3T3-L1 adipocytes. (2023). ResearchGate.

- Osteosarcopenia: key molecular mechanisms and translational perspectives. (n.d.). Frontiers.

- Intestinal triacylglycerol synthesis in fat absorption and systemic energy metabolism. (n.d.). NIH.

- Metabolism | Mobilization of Triglycerides. (2017). YouTube.

- Gastrointestinal | Digestion & Absorption of Lipids. (2018). YouTube.

Sources

- 1. Triglycerides of medium-chain fatty acids: a concise review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medium-chain triglyceride - Wikipedia [en.wikipedia.org]

- 3. New insights into the molecular mechanism of intestinal fatty acid absorption - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpsonline.com [ijpsonline.com]

- 5. In situ perfusion in rodents to explore intestinal drug absorption: challenges and opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijpsonline.com [ijpsonline.com]

- 7. revistas.unav.edu [revistas.unav.edu]

- 8. Synthesis and evaluation of radiogallium-labeled long-chain fatty acid derivatives as myocardial metabolic imaging agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MCT Oil 101: A Review of Medium-Chain Triglycerides [healthline.com]

- 10. Organ changes after intravenous this compound administration in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Radiolabeling lipoproteins to study and manage disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Nonanoic Acid | C9H18O2 | CID 8158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. jackwestin.com [jackwestin.com]

- 14. aocs.org [aocs.org]

- 15. researchgate.net [researchgate.net]

- 16. Application of In Vitro Metabolism Activation in High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 17. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 18. bioivt.com [bioivt.com]

- 19. creative-bioarray.com [creative-bioarray.com]

- 20. A Physiologically Based Pharmacokinetic Model to Predict the Impact of Metabolic Changes Associated with Metabolic Associated Fatty Liver Disease on Drug Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

Trinonanoin: An In-depth Technical Guide on a Novel Odd-Chain Medium-Chain Triglyceride for Therapeutic Development

Abstract

This technical guide provides a comprehensive overview of trinonanoin, an odd-chain medium-chain triglyceride (MCT), for researchers, scientists, and drug development professionals. This compound, a triglyceride of nonanoic acid (C9), presents a unique metabolic profile with significant therapeutic potential, particularly in the realm of anaplerosis. This document delves into the core scientific principles of this compound, from its fundamental physicochemical properties and synthesis to its complex metabolism and mechanism of action. We will explore its therapeutic applications, supported by preclinical and clinical evidence where available, and provide detailed experimental protocols for its study. This guide is intended to serve as a foundational resource for the scientific community to accelerate research and development of this compound-based therapeutics.

Introduction: The Emerging Role of Odd-Chain MCTs in Therapeutics